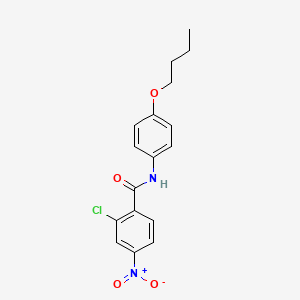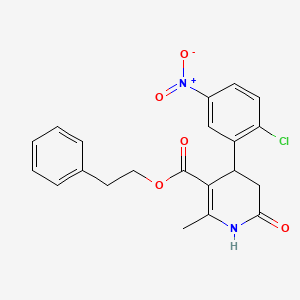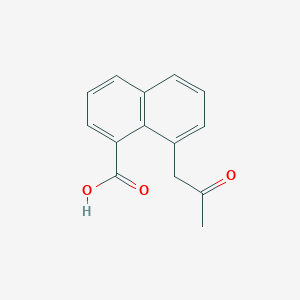
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a selective inhibitor of Src family kinases, which play a critical role in various cellular processes, including cell proliferation, differentiation, and migration. PP2 has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
作用機序
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to have a wide range of biochemical and physiological effects. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the proliferation and migration of cancer cells by disrupting the signaling pathways involved in cell growth and metastasis. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine also inhibits the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the proliferation of smooth muscle cells, which is a key process in the development of cardiovascular diseases.
実験室実験の利点と制限
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has several advantages for lab experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine is a highly selective inhibitor of Src family kinases, which allows for the specific targeting of these kinases without affecting other signaling pathways. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine is also a small molecule inhibitor, which allows for easy delivery and penetration into cells. However, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has some limitations for lab experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has a relatively short half-life, which requires frequent dosing in in vivo experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine can also have off-target effects at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine in scientific research. One potential direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other cellular processes beyond cancer, inflammation, and cardiovascular diseases. Additionally, the use of 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine in combination with other inhibitors or chemotherapeutic agents could enhance its therapeutic efficacy in cancer and other diseases.
合成法
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 2-aminopyrimidine with ethyl acetoacetate to form 2,4-dihydroxy-5-(1-piperidinylcarbonyl)pyrimidine. The second step involves the reaction of the intermediate product with phenylisocyanate to form the final product, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine.
科学的研究の応用
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been widely used in scientific research to study the role of Src family kinases in various cellular processes. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to have potential therapeutic applications in cardiovascular diseases by inhibiting the proliferation of smooth muscle cells.
特性
IUPAC Name |
(2-phenylpyrimidin-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-9-5-2-6-10-19)14-11-17-15(18-12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILMKRIQFOBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)


![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)

